Val-Cit-amide-Ph-Maytansine
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Overview
Description
Val-Cit-amide-Ph-Maytansine is a compound used in the development of antibody-drug conjugates (ADCs). These conjugates are designed to selectively target and deliver cytotoxic agents to cancer cells, thereby minimizing damage to healthy cells. This compound is a bispecific antigen-binding molecule that can bind to hepatocyte growth factor receptor c-Met (MET) or ADCs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Val-Cit-amide-Ph-Maytansine involves the conjugation of the maytansine derivative to the Val-Cit linker. The reaction is typically conducted at a pH of 8 with 5–10-fold molar equivalents of the linker-payload at either 22 or 37°C for 16 hours . The resulting conjugates are purified to achieve a high degree of purity, often exceeding 98% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure consistency and high yield. The compound is typically stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Val-Cit-amide-Ph-Maytansine undergoes several types of chemical reactions, including:
Cleavage Reactions: The Val-Cit linker is designed to be cleaved by lysosomal enzymes such as cathepsin B, releasing the cytotoxic payload inside the target cell.
Hydrolysis: The compound can undergo hydrolysis under specific conditions, leading to the release of the active drug.
Common Reagents and Conditions
Cleavage Reactions: These reactions typically occur in the acidic environment of lysosomes, facilitated by enzymes like cathepsin B.
Hydrolysis: Hydrolysis can occur in aqueous environments, often under acidic or basic conditions.
Major Products Formed
The major product formed from the cleavage of this compound is the active cytotoxic agent, which is released inside the target cell to exert its therapeutic effects .
Scientific Research Applications
Val-Cit-amide-Ph-Maytansine has several scientific research applications, particularly in the field of cancer therapy. It is used in the development of ADCs, which are designed to selectively target cancer cells and deliver cytotoxic agents. This approach minimizes systemic toxicity and improves the therapeutic index of the drug . The compound is also used in research to study the mechanisms of targeted drug delivery and the development of more effective cancer treatments .
Mechanism of Action
The mechanism of action of Val-Cit-amide-Ph-Maytansine involves the selective targeting of cancer cells through the binding of the antibody component to specific antigens on the cell surface. Once bound, the ADC is internalized by the cancer cell, and the Val-Cit linker is cleaved by lysosomal enzymes such as cathepsin B. This cleavage releases the cytotoxic payload, which then exerts its effects by disrupting microtubule function, leading to cell death .
Comparison with Similar Compounds
Val-Cit-amide-Ph-Maytansine is unique in its use of the Val-Cit linker, which provides improved stability and selective intracellular cleavage. Similar compounds include:
Monomethyl auristatin E (MMAE): Another cytotoxic agent used in ADCs, often coupled with a different linker.
Doxorubicin: A cytotoxic agent used in some ADCs, but with different linker chemistry.
Duocarmycins: Another class of cytotoxic agents used in ADCs, with different mechanisms of action and linker chemistries.
This compound stands out due to its specific linker chemistry, which enhances its stability and efficacy in targeted drug delivery .
Properties
Molecular Formula |
C51H71ClN8O14 |
---|---|
Molecular Weight |
1055.6 g/mol |
IUPAC Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]propanoate |
InChI |
InChI=1S/C51H71ClN8O14/c1-27(2)42(53)45(63)57-34(14-12-20-55-47(54)65)44(62)56-33-18-16-31(17-19-33)26-71-49(67)59(7)30(5)46(64)73-39-24-40(61)60(8)35-22-32(23-36(69-9)41(35)52)21-28(3)13-11-15-38(70-10)51(68)25-37(72-48(66)58-51)29(4)43-50(39,6)74-43/h11,13,15-19,22-23,27,29-30,34,37-39,42-43,68H,12,14,20-21,24-26,53H2,1-10H3,(H,56,62)(H,57,63)(H,58,66)(H3,54,55,65)/b15-11+,28-13+/t29-,30+,34+,37+,38-,39+,42+,43+,50+,51+/m1/s1 |
InChI Key |
QETREPGQQBBCTQ-UKVMHYNISA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)C)\C)OC)(NC(=O)O2)O |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
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